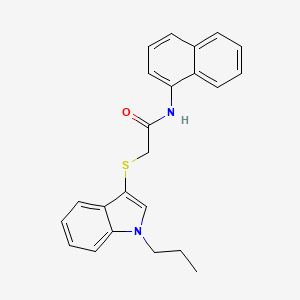
1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a piperidinylmethyl group, all connected through a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the methyl group.
Introduction of the fluorobenzoyl group: The piperidinylmethyl intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to form the corresponding amide.
Formation of the urea linkage: The final step involves the reaction of the amide with 2-chloroaniline and a suitable coupling reagent, such as carbonyldiimidazole, to form the desired urea compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl and fluorobenzoyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea can be compared to other similar compounds, such as:
1-(2-Chlorophenyl)-3-(piperidin-4-yl)methylurea: Lacks the fluorobenzoyl group, which may result in different chemical and biological properties.
1-(2-Fluorophenyl)-3-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)urea: The positions of the chlorine and fluorine atoms are swapped, potentially leading to different reactivity and interactions with molecular targets.
1-(2-Chlorophenyl)-3-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)urea: The fluorobenzoyl group is replaced with a methylbenzoyl group, which may affect the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-16-6-2-4-8-18(16)24-20(27)23-13-14-9-11-25(12-10-14)19(26)15-5-1-3-7-17(15)22/h1-8,14H,9-13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOODUJBAKQGIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2654755.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)
